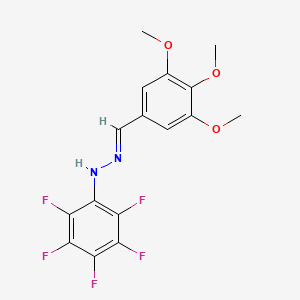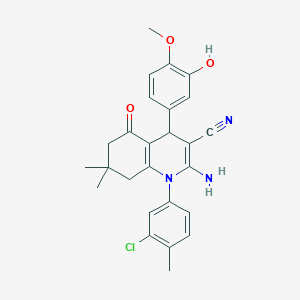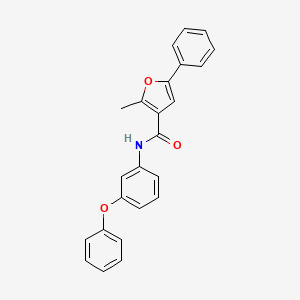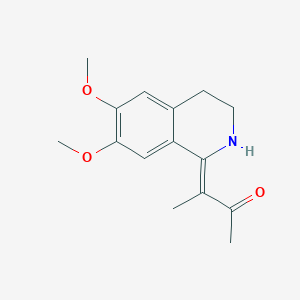
(2E)-1-(pentafluorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE is a synthetic organic compound that features a hydrazine functional group This compound is characterized by the presence of pentafluorophenyl and trimethoxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its hydrazine group can form covalent bonds with certain biological targets, making it useful in biochemical assays.
Medicine
Industry
In industry, (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE
- (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE
- (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE
Uniqueness
The uniqueness of (2E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE lies in its combination of pentafluorophenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactions and developing innovative materials.
Properties
Molecular Formula |
C16H13F5N2O3 |
|---|---|
Molecular Weight |
376.28 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C16H13F5N2O3/c1-24-8-4-7(5-9(25-2)16(8)26-3)6-22-23-15-13(20)11(18)10(17)12(19)14(15)21/h4-6,23H,1-3H3/b22-6+ |
InChI Key |
UIEMICXUVJAWFL-GEVRCRHISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl {[3-cyano-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523923.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B11523930.png)

![4-amino-N'-{[(2-nitrophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11523933.png)
![2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide](/img/structure/B11523938.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11523949.png)
![ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11523956.png)
![2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11523962.png)
![N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11523965.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11523976.png)


